molecular formula C22H20N2O7 B2674414 1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 937874-01-6

1-(carbamoylamino)-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2674414
CAS No.: 937874-01-6
M. Wt: 424.409
InChI Key: IMLNWBYZIAQDGL-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 4-methyl-2-oxo-2H-chromen-7-yl component of the molecule is a coumarin derivative .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, coumarin derivatives are known to undergo a variety of chemical reactions. For example, they can react with alkyl halides to afford oxygen alkylation products .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many coumarin derivatives have been shown to exhibit a broad spectrum of pharmacological and biochemical activities .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. Given the wide range of activities exhibited by coumarin derivatives, this could include investigations into its potential as a therapeutic agent .

Properties

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-12-9-19(25)31-18-10-16(7-8-17(12)18)29-11-14-3-5-15(6-4-14)21(27)30-13(2)20(26)24-22(23)28/h3-10,13H,11H2,1-2H3,(H3,23,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLNWBYZIAQDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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